“1-Bromo-5-methoxy-2-methyl-3-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 g/mol .
The compound has a complex structure with a bromine atom (Br), a methoxy group (OCH3), a methyl group (CH3), and a nitro group (NO2) attached to a benzene ring . The InChI string representation of its structure is InChI=1S/C8H8BrNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 .
While specific chemical reactions involving “1-Bromo-5-methoxy-2-methyl-3-nitrobenzene” were not found in the search results, nitro compounds like this one can undergo various reactions. For instance, 1-Bromo-2-nitrobenzene can undergo palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .
1-Bromo-5-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula CHBrNO and a molecular weight of 246.06 g/mol. This compound features a bromine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring, making it a significant molecule in organic synthesis and medicinal chemistry. Its structure can be represented as follows:
1-Bromo-5-methoxy-2-methyl-3-nitrobenzene is classified under the category of brominated aromatic compounds. It is often sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. The compound is utilized in various chemical reactions and applications in synthetic organic chemistry.
The synthesis of 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions. A common approach includes:
These methods generally yield high purity products with careful control of reaction conditions to minimize side reactions.
The molecular structure of 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene features:
The compound's structural representation can be summarized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to characterize this compound, providing insights into its functional groups and molecular environment.
1-Bromo-5-methoxy-2-methyl-3-nitrobenzene participates in various chemical reactions, including:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products.
The mechanism of action for 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene primarily involves electrophilic aromatic substitution. In this process:
The positioning of substituents affects both the rate and regioselectivity of these reactions, with the methoxy group acting as an ortho/para director due to its electron-donating nature.
1-Bromo-5-methoxy-2-methyl-3-nitrobenzene exhibits several notable physical properties:
The chemical properties include:
1-Bromo-5-methoxy-2-methyl-3-nitrobenzene is widely used in scientific research for:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5